N-(2-acetylphenyl)-2-chloroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-acetylphenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)8-4-2-3-5-9(8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPRTVLCALOMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Acetylphenyl 2 Chloroacetamide
Synthesis of the N-(2-acetylphenyl)-2-chloroacetamide Scaffold
The primary and most widely employed method for synthesizing this compound is the chloroacetylation of 2-aminoacetophenone (B1585202). This reaction involves the formation of an amide bond between the amino group of the aromatic amine and the acyl chloride.
Acylation Reactions with Chloroacetyl Chloride
The synthesis of N-aryl-2-chloroacetamides is generally achieved through the acylation of a corresponding aryl amine with chloroacetyl chloride. researchgate.netresearchgate.nettandfonline.com In this specific case, 2-aminoacetophenone serves as the amine precursor. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. This method is a common and effective way to produce various N-substituted chloroacetamide derivatives. ijpsr.info
Optimization of Reaction Conditions (e.g., Solvents, Bases, Temperature, Time)
The efficiency of the acylation reaction is highly dependent on the chosen conditions. A variety of solvents, bases, temperatures, and reaction times have been explored to optimize the synthesis of N-aryl chloroacetamides. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate and sodium acetate. researchgate.netresearchgate.net The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetone (B3395972) being frequently used. researchgate.netresearchgate.netresearchgate.net Temperature conditions can range from ice-cooled solutions to room temperature, with reaction times varying from a few hours to overnight stirring. ijpsr.infoprepchem.com
| Amine Substrate | Solvent | Base | Temperature | Time | Reference |
|---|---|---|---|---|---|
| Aniline | Dichloromethane | Triethylamine | Ice-bath | 19 hours | prepchem.com |
| 4-Aminoacetophenone | Dichloromethane | Potassium Carbonate | Room Temp. | 3 hours | researchgate.net |
| Substituted Anilines | Acetic Acid | Sodium Acetate | Not specified | Not specified | researchgate.net |
| Aromatic Amines | Aqueous solution | None specified | Room Temp. | Overnight | ijpsr.info |
| Substituted Anilines | Dichloromethane | Triethylamine | Not specified | Not specified | researchgate.net |
Yield Enhancement Strategies
Achieving a high yield is a key objective in the synthesis of this compound. Strategies to enhance the yield often focus on the careful control of reaction parameters. The use of an appropriate base in stoichiometric amounts is crucial to effectively scavenge the HCl produced during the reaction, preventing potential side reactions and promoting the forward reaction. Furthermore, controlling the temperature, for instance by carrying out the initial addition of chloroacetyl chloride at a reduced temperature (e.g., in an ice bath), can help to manage the exothermic nature of the reaction and minimize the formation of byproducts. prepchem.com The choice of solvent and ensuring anhydrous conditions can also play a significant role in maximizing the product yield.
Nucleophilic Substitution Reactions of the Chlorine Atom
The chemical reactivity of this compound is dominated by the presence of the chlorine atom on the acetyl group. This chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. researchgate.nettandfonline.com This reactivity allows for the easy replacement of the chlorine by a wide range of nucleophiles, particularly those containing nitrogen and sulfur, leading to the formation of diverse molecular scaffolds. researchgate.netresearchgate.net Such nucleophilic substitution reactions are a cornerstone of organic chemistry. libretexts.org
Reaction with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)
This compound readily reacts with various nitrogen-containing nucleophiles. Research, primarily on the analogous N-(4-acetylphenyl)-2-chloroacetamide, has shown that it can be derivatized using hydrazines and related compounds. For instance, reactions with phenylhydrazine, 2-cyanoacetohydrazide, and thiosemicarbazide (B42300) lead to the formation of condensation products like hydrazones and thiosemicarbazones. researchgate.netresearchgate.net These reactions typically involve not only the nucleophilic substitution at the chloroacetyl moiety but also condensation at the acetyl group's ketone functionality. researchgate.net Additionally, N-aryl chloroacetamides can react with various aromatic and heterocyclic primary amines to yield N-substituted 2-aminoacetamide derivatives. researchgate.net
| Nitrogen Nucleophile | Resulting Product Type | Reference |
|---|---|---|
| Phenylhydrazine | Phenylhydrazone derivative | researchgate.net |
| 2-Cyanoacetohydrazide | Cyanoacetylhydrazone derivative | researchgate.netresearchgate.net |
| Thiosemicarbazide | Thiosemicarbazone derivative | researchgate.net |
| Aromatic/Heterocyclic Amines | 2-(Arylamino)-acetamide derivatives | researchgate.net |
Reaction with Sulfur Nucleophiles (e.g., Thiols, Thioamides)
The chlorine atom of this compound is also readily displaced by sulfur nucleophiles. researchgate.net This class of reactions is particularly useful for constructing new carbon-sulfur bonds, leading to a variety of thioether and related derivatives. Studies on the 4-acetyl isomer have demonstrated successful substitution reactions with sulfur nucleophiles such as 2-mercaptobenzothiazole (B37678), 2-mercapto-4,6-dimethylnicotinonitrile, and 6-amino-2-mercaptopyrimidin-4-ol. researchgate.netresearchgate.net These reactions are often facilitated by a base, such as potassium carbonate or potassium hydroxide (B78521), in a suitable solvent like acetone or DMF, to generate the more nucleophilic thiolate anion. researchgate.netresearchgate.net The resulting sulfide (B99878) products can then be used as intermediates for further cyclization and derivatization reactions. researchgate.net
| Sulfur Nucleophile | Reaction Conditions | Resulting Product Type | Reference |
|---|---|---|---|
| 2-Mercaptobenzothiazole | Base catalyst | N-Aryl-2-(benzothiazol-2-ylthio)acetamide | researchgate.net |
| 2-Mercapto-4,6-dimethylnicotinonitrile | Not specified | Sulfide derivative | researchgate.net |
| 6-Amino-2-mercaptopyrimidin-4-ol | K₂CO₃, Acetone | Sulfide derivative | researchgate.netresearchgate.net |
| 3-cyano-4,6-dimethyl-pyridine-2(1H)-thione | KOH, DMF | Thiophene (B33073) derivative | researchgate.net |
Reaction with Oxygen Nucleophiles
The electrophilic nature of the α-carbon in the chloroacetyl group makes it susceptible to attack by oxygen-containing nucleophiles. This reactivity allows for the formation of new carbon-oxygen bonds, a fundamental transformation in organic synthesis. A notable example of this is the O-alkylation reaction with carboxylates.
In a representative synthesis, the sodium salt of an acid, such as sodium methacrylate (B99206), can act as the oxygen nucleophile. researchgate.net The reaction proceeds via an Sₙ2 mechanism where the carboxylate oxygen attacks the carbon atom bearing the chlorine, displacing the chloride ion and resulting in the formation of an ester linkage. This reaction effectively couples the N-(acetylphenyl)acetamide moiety to another molecule through an oxoethyl bridge. For instance, the reaction between N-(4-acetylphenyl)-2-chloroacetamide and sodium methacrylate yields 2-((4-acetylphenyl)amino)-2-oxoethyl methacrylate. researchgate.net
Cyclization and Heterocyclization Reactions Employing this compound
This compound serves as a valuable building block in heterocyclization reactions, where its reactive sites are exploited to construct various ring systems. The presence of the chloroacetyl group, the acetyl carbonyl, and the phenyl ring allows for a range of cyclization strategies to synthesize thiophenes, benzothiazoles, thiazolidinones, quinazolines, and pyrazoles.
Formation of Thiophene Derivatives
Thiophene rings can be synthesized using N-substituted-2-chloroacetamides through multi-component reactions like the Gewald synthesis. impactfactor.org In a typical procedure, a 2-amino-thiophene carboxylate intermediate is first prepared. impactfactor.org This intermediate is then reacted with an N-substituted 2-chloroacetamide, such as this compound, in an equimolar ratio. The reaction is generally carried out in a solvent like 1,4-dioxane (B91453) and refluxed in the presence of a base, for instance, triethylamine. impactfactor.org The base facilitates the nucleophilic substitution where the amino group of the thiophene attacks the electrophilic carbon of the chloroacetamide, displacing the chloride. This process results in the formation of novel thiophene derivatives with yields often ranging from 75% to 86%. impactfactor.org
| Reactants | Reagents/Solvents | Conditions | Product Type | Yield (%) |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, N-substituted 2-chloroacetamides | Triethylamine, 1,4-Dioxane | Reflux, 2 hours | Ethyl 2-((substitutedphenylcarbamoyl) methylamino)-5-acetyl-4-methylthiophene-3-carboxylate | 75-86 |
Synthesis of Benzothiazole (B30560) Derivatives
The synthesis of benzothiazole derivatives from N-(acetylphenyl)-2-chloroacetamide typically involves its reaction with a sulfur nucleophile, specifically 2-mercaptobenzothiazole. tsijournals.comresearchgate.net This reaction is a nucleophilic substitution where the thiol group of 2-mercaptobenzothiazole attacks the α-carbon of the chloroacetamide, leading to the displacement of the chloride ion. tsijournals.com
The reaction is commonly performed in a polar aprotic solvent like acetone, with a base such as potassium carbonate (K₂CO₃) to facilitate the deprotonation of the thiol, thereby increasing its nucleophilicity. tsijournals.comresearchgate.net The mixture is typically stirred at room temperature for several hours. tsijournals.com This process yields N-(acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide derivatives, which are versatile intermediates for the synthesis of more complex heterocyclic systems. tsijournals.comresearchgate.net
| Reactant 1 | Reactant 2 | Reagents/Solvents | Conditions | Product |
| N-(4-acetylphenyl)-2-chloroacetamide | 2-Mercaptobenzothiazole | K₂CO₃, Acetone | Room Temp, 4 hrs | N-(4-acetylphenyl)-2-(benzothiazol-2-ylsulfanyl)-acetamide |
Preparation of Thiazolidin-4-one Derivatives
Thiazolidin-4-ones can be prepared from precursors related to this compound. A common strategy involves a three-component reaction or a two-step synthesis. In a relevant example, a Schiff base is first synthesized by the condensation of an aminoacetophenone with an aromatic aldehyde. researchgate.net This imine intermediate is then subjected to cyclocondensation with a thiol-containing carboxylic acid, such as mercaptoacetic acid (thioglycolic acid). researchgate.netnih.gov
The reaction is typically carried out in a non-polar solvent like dry benzene (B151609) under reflux conditions. researchgate.net The sulfur atom of mercaptoacetic acid acts as a nucleophile, attacking the imine carbon, while the carboxylic acid group eventually forms an amide bond with the nitrogen of the imine, leading to the formation of the five-membered thiazolidin-4-one ring. researchgate.net This method allows for the synthesis of 3-(acetylphenyl)-2-(substituted-phenyl)thiazolidin-4-one derivatives. researchgate.net
Construction of Quinazoline (B50416) Derivatives
This compound is an effective alkylating agent for the synthesis of substituted quinazoline derivatives. nih.gov In a reported method, a pre-formed quinazoline scaffold, such as 2-mercapto-3-phenylquinazolinone, is alkylated using N-(acetylphenyl)-2-chloroacetamide. nih.gov The reaction involves the nucleophilic attack from either the sulfur (S-alkylation) or nitrogen (N-alkylation) of the quinazoline ring on the electrophilic carbon of the chloroacetamide. nih.gov
This synthesis can be performed using both conventional heating and microwave irradiation, with the latter offering significantly reduced reaction times (from hours to minutes) and improved yields (from 54-68% to 80-93%). nih.gov The reaction is typically conducted in a high-boiling polar solvent like dimethylformamide (DMF) with a catalytic amount of a base such as triethylamine. nih.gov
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 4-6 hours | 54-68 |
| Microwave Irradiation | 2-4 minutes | 80-93 |
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole derivatives can be constructed from N-(acetylphenyl)-2-chloroacetamide by first converting it into a suitable precursor, such as a phenylhydrazone. researchgate.net The sulfide derivative, N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide, is condensed with phenylhydrazine, typically in the presence of an acid catalyst like acetic acid, to form the corresponding phenylhydrazone. researchgate.net
This phenylhydrazone intermediate can then be cyclized to form a pyrazole ring. A common method for this transformation is the Vilsmeier-Haack reaction, which uses a formylating agent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net This reagent reacts with the phenylhydrazone to induce cyclization and formylation, yielding a 4-formylpyrazole derivative. researchgate.net This multi-step process highlights the utility of this compound as a foundational material for building complex heterocyclic structures.
Formation of Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine derivatives from this compound can be achieved through condensation reactions. Generally, the construction of a pyrimidine ring involves the reaction of a compound containing a C-C-C fragment with a source of a N-C-N fragment, such as urea (B33335), thiourea (B124793), or their derivatives. bu.edu.eg While direct synthesis from this compound is not extensively detailed in the provided context, the acetyl group provides a key three-carbon fragment. For instance, a common method for pyrimidine synthesis is the three-component condensation reaction involving an aldehyde, a β-dicarbonyl compound, and urea. bu.edu.eg In a related context, chalcones, which can be synthesized from acetophenones, are condensed with urea under basic conditions to yield pyrimidine derivatives. semanticscholar.org This suggests a potential pathway where the acetyl group of this compound could be first transformed into a chalcone-like intermediate before cyclization with a urea equivalent.
Microwave-assisted synthesis has been shown to be an efficient method for preparing pyrimidine derivatives from chalcones and urea, offering advantages such as shorter reaction times and higher yields. semanticscholar.org The general procedure involves dissolving the chalcone (B49325) and urea in ethanol (B145695) with an aqueous potassium hydroxide solution and irradiating the mixture in a microwave. semanticscholar.org
| Reactants | Reagents/Conditions | Product | Reference |
| Chalcone, Urea | Ethanolic KOH, Reflux | 4,6-disubstituted-pyrimidin-2(1H)-one | semanticscholar.org |
| Chalcone, Urea | Ethanolic KOH, Microwave irradiation | 4,6-disubstituted-pyrimidin-2(1H)-one | semanticscholar.org |
Derivatization to Oxadiazole Structures
The transformation of this compound into oxadiazole derivatives typically involves a multi-step synthesis. A common route to 1,3,4-oxadiazoles starts with the conversion of a carboxylic acid to its corresponding acid hydrazide. ijper.orgwho.int This hydrazide is then cyclized with a one-carbon synthon, such as carbon disulfide or phosphorus oxychloride. ijper.orgwho.intresearchgate.net
In the context of this compound, the chloroacetamide moiety would first need to be converted into a suitable precursor for oxadiazole ring formation. One plausible pathway involves the reaction with hydrazine (B178648) to form a hydrazide, which can then be acylated and cyclized. For example, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved by treating hydrazide derivatives with carboxylic acids or acyl chlorides. ijper.orgresearchgate.net
Another method involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide to form a 1,3,4-oxadiazole-2-thiol. who.int This thiol can then be further functionalized. While the direct conversion of this compound is not explicitly described, its structural motifs can be chemically manipulated to enter these synthetic pathways.
| Starting Material | Key Intermediates | Reagents for Cyclization | Product Type |
| Carboxylic Acid | Acid Hydrazide | Carboxylic Acid / Acyl Chloride, POCl₃ | 2,5-disubstituted-1,3,4-oxadiazole |
| Acid Hydrazide | - | Carbon Disulfide, KOH | 5-substituted-1,3,4-oxadiazole-2-thiol |
Intramolecular Cyclization Pathways
The structure of this compound is amenable to intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The presence of the acetyl group ortho to the chloroacetamido group allows for cyclization reactions that can lead to the formation of seven-membered rings, such as benzodiazepines.
A well-established method for the synthesis of 1,4-benzodiazepin-2-ones involves the reaction of a 2-haloacetamidobenzophenone with hexamethylenetetramine in the presence of ammonia. google.comsemanticscholar.org In this reaction, the chloroacetamide acts as the electrophilic component, and the amino group, generated in situ, acts as the nucleophile to facilitate ring closure. The reaction is typically carried out in a solvent like ethanol at reflux temperature. google.comsemanticscholar.org
The Gabriel-Colman rearrangement is another relevant intramolecular cyclization pathway that involves the reaction of a phthalimido ester with a strong base to form substituted isoquinolines. wikipedia.orgslideshare.net This reaction proceeds through a ring-opening of the phthalimide (B116566) followed by a ring-closing step. wikipedia.org While not a direct cyclization of this compound itself, the principles of base-mediated intramolecular cyclization are applicable to related structures.
| Reactant | Reagents/Conditions | Product | Reference |
| 2-Chloroacetamido-benzophenone | Hexamethylenetetramine, Ammonia, Ethanol, Reflux | 1,4-Benzodiazepin-2-one | google.comsemanticscholar.org |
| Phthalimido ester | Strong base (e.g., alkoxide) | Substituted isoquinoline | wikipedia.orgslideshare.net |
Generation of Complex Molecular Architectures from this compound
This compound is a valuable building block for the synthesis of more complex molecular architectures, including polycyclic heterocyclic systems. The reactivity of both the chloroacetamide and the acetylphenyl moieties can be exploited to construct fused ring systems.
One notable example is the Bischler-Möhlau indole (B1671886) synthesis, which forms a 2-aryl-indole from an α-halo-acetophenone and an excess of an aniline. wikipedia.orgchemeurope.com This reaction involves the initial formation of an α-anilino-acetophenone intermediate, which then undergoes an intramolecular electrophilic cyclization to form the indole ring. wikipedia.orgchemeurope.comnih.gov The acetyl group of this compound, after suitable modification (e.g., α-halogenation), could potentially participate in such a reaction to form complex indole derivatives.
Furthermore, the chloroacetamide group is known to react with various nucleophiles, which can be followed by intramolecular cyclization to furnish a variety of heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net For instance, N-(4-acetylphenyl)-2-chloroacetamide has been used as a precursor in the synthesis of various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which can then undergo further condensation and cyclization reactions to yield complex heterocyclic scaffolds. researchgate.netuea.ac.uk
| Reaction Type | Key Reactants | Resulting Architecture | Reference |
| Bischler-Möhlau Synthesis | α-Bromo-acetophenone, Aniline | 2-Aryl-indole | wikipedia.orgchemeurope.com |
| Nucleophilic Substitution/Cyclization | N-Aryl 2-chloroacetamide, Nucleophile | Imidazole, Pyrrole, Thiazolidin-4-one | researchgate.net |
| Multi-step Synthesis | N-(4-acetylphenyl)-2-chloroacetamide, 2-Mercaptobenzothiazole | Fused Heterocyclic Systems | researchgate.netuea.ac.uk |
Spectroscopic Characterization and Structural Elucidation of N 2 Acetylphenyl 2 Chloroacetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the electronic environment of the nuclei. For N-(2-acetylphenyl)-2-chloroacetamide and its derivatives, both ¹H and ¹³C NMR spectroscopy are crucial for structural confirmation.
¹H NMR Data Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of N-(substituted phenyl)-2-chloroacetamides, characteristic signals are expected for the protons of the chloroacetyl group, the amide proton, the aromatic protons, and the protons of any substituent on the phenyl ring.
The protons of the methylene (B1212753) group (CH₂) in the chloroacetamide moiety are expected to appear as a singlet, typically in the range of δ 4.2-4.4 ppm. The amide proton (NH) usually appears as a broad singlet at a downfield chemical shift, generally above δ 10 ppm, and its position can be influenced by the solvent and concentration. The protons of the phenyl ring will show complex splitting patterns depending on the substitution.
For N-(4-acetylphenyl)-2-chloroacetamide, a derivative of the target compound, the acetyl group's methyl protons (CH₃) would appear as a sharp singlet. The aromatic protons would exhibit a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring.
While specific experimental data for this compound is not widely available, the expected chemical shifts can be predicted based on the analysis of its isomers and other derivatives. The following table summarizes the ¹H NMR data for a selection of N-(substituted phenyl)-2-chloroacetamide derivatives.
| Compound | Substituent | Chemical Shifts (δ, ppm) |
| N-phenyl-2-chloroacetamide | H | 4.272 (s, 2H, Cl-CH₂), 7.057-7.130 (t, 1H, Ar-H), 7.302-7.380 (t, 2H, Ar-H), 7.597-7.636 (d, 2H, Ar-H), 10.321 (s, 1H, NH) |
| N-(4-methylphenyl)-2-chloroacetamide | 4-CH₃ | 2.255 (s, 3H, CH₃), 4.421 (s, 2H, Cl-CH₂), 7.111-7.153 (d, 2H, Ar-H), 7.473-7.515 (d, 2H, Ar-H), 10.222 (s, 1H, NH) |
| N-(4-methoxyphenyl)-2-chloroacetamide | 4-OCH₃ | 3.729 (s, 3H, OCH₃), 4.229 (s, 2H, Cl-CH₂), 6.886-6.948 (d, 2H, Ar-H), 7.481-7.560 (d, 2H, Ar-H), 10.177 (s, 1H, NH) |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Cl | 4.280 (s, 2H, Cl-CH₂), 7.358-7.431 (d, 2H, Ar-H), 7.613-7.686 (d, 2H, Ar-H), 10.445 (s, 1H, NH) |
| N-(4-cyanophenyl)-2-chloroacetamide | 4-CN | 4.319 (s, 2H, Cl-CH₂), 7.552-7.619 (d, 2H, Ar-H), 7.782-7.877 (d, 2H, Ar-H), 10.745 (s, 1H, NH) |
Data sourced from a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides. The spectra were recorded in CDCl₃.
¹³C NMR Data Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.
In the ¹³C NMR spectrum of this compound, one would expect signals for the carbonyl carbon of the amide, the carbonyl carbon of the acetyl group, the carbons of the phenyl ring, the methyl carbon of the acetyl group, and the methylene carbon of the chloroacetyl group. The amide carbonyl carbon typically resonates in the region of δ 164-166 ppm. The methylene carbon attached to the chlorine atom (Cl-CH₂) is expected around δ 43-44 ppm. The chemical shifts of the aromatic carbons will be influenced by the positions of the acetyl and chloroacetamido groups.
The following table presents ¹³C NMR data for several derivatives, which helps in predicting the spectral features of this compound.
| Compound | Substituent | Chemical Shifts (δ, ppm) |
| N-phenyl-2-chloroacetamide | H | 43.833 (Cl-CH₂), 119.651 (C₂,C₆), 124.130 (C₄), 129.119 (C₃,C₅), 138.751 (C₁), 164.934 (C=O) |
| N-(4-methylphenyl)-2-chloroacetamide | 4-CH₃ | 20.655 (CH₃), 43.797 (Cl-CH₂), 119.614 (C₂,C₆), 129.483 (C₃,C₅), 133.088 (C₁), 136.238 (C₄), 164.643 (C=O) |
| N-(4-methoxyphenyl)-2-chloroacetamide | 4-OCH₃ | 43.742 (Cl-CH₂), 55.359 (OCH₃), 114.189 (C₃,C₅), 121.217 (C₂,C₆), 131.814 (C₁), 155.885 (C₄), 164.424 (C=O) |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Cl | 43.741 (Cl-CH₂), 121.162 (C₂,C₆), 129.010 (C₃,C₅), 137.677 (C₁), 165.061 (C=O) |
| N-(4-cyanophenyl)-2-chloroacetamide | 4-CN | 43.669 (Cl-CH₂), 111.985 (C₄), 118.668 (CN), 122.309 (C₂,C₆), 130.321-130.594 (C₃,C₅), 139.516 (C₁), 165.589 (C=O) |
Data sourced from a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides. The spectra were recorded in CDCl₃.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the amide C=O group, the acetyl C=O group, aromatic C-H and C=C bonds, and the C-Cl bond.
The key expected vibrational frequencies are:
N-H stretching: A sharp peak in the range of 3200-3400 cm⁻¹.
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.
Amide C=O stretching (Amide I band): A strong absorption band around 1660-1680 cm⁻¹.
Acetyl C=O stretching: A strong absorption band, typically at a slightly higher frequency than the amide carbonyl, around 1680-1700 cm⁻¹.
N-H bending (Amide II band): An absorption band in the region of 1510-1570 cm⁻¹.
Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.
C-N stretching: In the range of 1200-1350 cm⁻¹.
C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
The molecular formula of this compound is C₁₀H₁₀ClNO₂, which corresponds to a molecular weight of approximately 211.65 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 213 with an intensity of about one-third of the M⁺ peak is also expected, which is a characteristic signature for a molecule containing one chlorine atom.
Common fragmentation pathways for this molecule could involve the cleavage of the amide bond, the loss of the chloroacetyl group, or the loss of the acetyl group.
Advanced Spectroscopic Techniques (e.g., HPLC, LC-MS, UPLC)
High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are advanced analytical techniques used for the separation, identification, and quantification of components in a mixture.
These techniques are particularly useful for:
Purity determination: Assessing the purity of a synthesized batch of this compound by separating it from any starting materials, by-products, or degradation products.
Reaction monitoring: Tracking the progress of the synthesis reaction by analyzing aliquots of the reaction mixture over time.
Metabolism studies: In biological systems, these techniques can be used to identify and quantify metabolites of the parent compound.
In a typical reverse-phase HPLC or UPLC method for this compound, a nonpolar stationary phase (like C18) would be used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Coupling liquid chromatography with mass spectrometry (LC-MS) provides an even more powerful analytical tool. As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, which provides molecular weight and structural information, allowing for unambiguous identification of the compounds. UPLC, with its use of smaller particle sizes in the column, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.
Computational Chemistry and Theoretical Studies on N 2 Acetylphenyl 2 Chloroacetamide Derivatives
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of N-(2-acetylphenyl)-2-chloroacetamide, might interact with a biological target like a protein.
Molecular docking studies have explored the interaction of chloroacetamide derivatives with several key protein targets to evaluate their therapeutic potential.
DNA Gyrase: As a target for antibacterial agents, bacterial DNA gyrase is crucial for DNA replication. Docking studies on chloroacetamide derivatives have shown that these compounds can fit into the enzyme's active site, suggesting a mechanism for their antimicrobial effects. These simulations help identify key interactions that could disrupt the enzyme's function, leading to bacterial death.
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Various acetamide (B32628) derivatives have been designed and docked against the VEGFR-2 kinase domain. Studies show that these compounds can bind to the ATP-binding pocket, with interactions often involving key residues like Cys917 and Asp1044, thereby inhibiting the enzyme's activity.
Acetylcholinesterase (AChE): This enzyme is a primary target in the symptomatic treatment of Alzheimer's disease. Derivatives such as N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamides have been evaluated in silico for their ability to inhibit AChE. Docking simulations help determine plausible protein-ligand interactions at a molecular level, guiding the design of more potent inhibitors.
Glutathione (B108866) S-transferase (GST): GSTs are enzymes involved in cellular detoxification by conjugating glutathione to various toxic compounds. Molecular docking has been used to explain the relationships between inhibitors, such as thiourea (B124793) derivatives, and the 3D structure of GST, providing insight into how certain compounds might modulate this detoxification pathway.
| Protein Target | Therapeutic Area | Key Findings from Docking Studies |
|---|---|---|
| DNA Gyrase | Antibacterial | Chloroacetamide derivatives can bind to the active site, interacting with catalytic amino acid residues, suggesting a mechanism for inhibiting bacterial replication. |
| VEGFR-2 | Anticancer | Derivatives bind to the ATP active pocket, forming hydrogen bonds with residues like Cys917, Glu883, and Asp1044, potentially inhibiting angiogenesis. |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Active compounds are predicted to interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. |
| Glutathione S-transferase (GST) | Cellular Detoxification | Inhibitors bind to the enzyme, and docking studies help elucidate the structure-activity relationship for modulating detoxification pathways. |
Beyond identifying potential interactions, molecular docking predicts the specific binding modes and quantifies the binding affinity, often as a "docking score." A lower score typically indicates a more favorable binding interaction.
For instance, in studies targeting VEGFR-2, derivatives of N-(acetylphenyl)acetamide were evaluated for their binding energy. Compound 11 in one study showed a significant IC50 value of 0.19 µM against VEGFR-2. Similarly, another study on nicotinamide-based derivatives identified compound 6 as having a high inhibitory effect with an IC50 of 60.83 nM, which was supported by its favorable docking score and binding pattern, including multiple hydrogen bonds within the active site. These predictions are crucial for prioritizing which compounds should be synthesized and tested experimentally.
| Compound Type | Protein Target | Predicted Binding Affinity / Score | Observed Binding Mode |
|---|---|---|---|
| 3-chloroquinoxaline derivative (10e) | VEGFR-2 | IC50 = 0.241 µM | Interactions within the ATP-binding pocket. |
| 3-chloroquinoxaline derivative (11) | VEGFR-2 | IC50 = 0.192 µM | Interactions within the ATP-binding pocket. |
| Nicotinamide derivative (6) | VEGFR-2 | IC50 = 60.83 nM | Hydrogen bonds with Cys917 and several hydrophobic interactions. |
| Nicotinamide derivative (7) | VEGFR-2 | IC50 = 129.30 nM | Five hydrogen bonds with Cys917, Asp1044, Glu883, and Lys886. |
Density Functional Theory (DFT) Investigations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is applied to study the geometry, electronic properties, and reactivity of molecules like this compound.
DFT calculations are used to optimize the ground state geometry of molecules and to determine their electronic properties. Studies on derivatives like 2-Chloro-N-(2-chloro-acetyl)-N-o-tolyl-acetamide have utilized DFT at the B3LYP/6–31G* level to analyze bond distances and the effects of substituents on the aromatic ring.
Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests the molecule is more reactive. These calculations help in understanding charge delocalization and hyperconjugative interactions within the molecule.
The chemical reactivity of N-aryl 2-chloroacetamides is largely due to the ease with which the chlorine atom can be replaced by nucleophiles. This makes this compound a versatile precursor for synthesizing a variety of heterocyclic compounds. DFT can be used to model these reaction pathways, calculate activation energies, and predict the most likely products. For example, DFT studies can shed light on the rotational barriers around specific bonds, which influences the conformational flexibility and reactivity of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
In studies of N-(substituted phenyl)-2-chloroacetamides, QSAR analysis has been employed to screen for antimicrobial potential. These analyses rely on cheminformatics prediction models (e.g., Molinspiration, SwissADME) to calculate molecular descriptors and assess properties related to pharmacokinetics.
The compounds are often evaluated against criteria such as Lipinski's rule of five, which predicts if a compound has properties that would make it a likely orally active drug in humans. QSAR studies have confirmed that the biological activity of chloroacetamides varies with the position and type of substituents on the phenyl ring. For instance, halogenated p-substituted phenyl rings were found to be among the most active against certain bacteria and yeasts due to high lipophilicity, which allows for easier passage through cell membranes.
| QSAR Descriptor | Predicted Property | Relevance to Drug Design |
|---|---|---|
| Molecular Weight (MW) | Size of the molecule | Lipinski's rule suggests MW < 500 for good oral absorption. |
| LogP | Lipophilicity/Hydrophilicity | Affects solubility, absorption, and membrane permeability. Lipinski's rule suggests LogP < 5. |
| Hydrogen Bond Donors | Number of N-H, O-H bonds | Influences binding to target and solubility. Lipinski's rule suggests ≤ 5. |
| Hydrogen Bond Acceptors | Number of N, O atoms | Influences binding to target and solubility. Lipinski's rule suggests ≤ 10. |
Correlation of Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) analyses are pivotal in understanding how the structural properties of a molecule influence its biological effects. For N-(substituted phenyl)-2-chloroacetamides, including the acetylphenyl derivative, molecular descriptors have been systematically correlated with antimicrobial activity. nih.gov Studies have shown that the biological activity of these chloroacetamides varies based on the type and position of substituents on the phenyl ring. nih.gov
Key molecular descriptors such as lipophilicity and topological polar surface area (TPSA) have been found to be significant predictors of biological activity. nih.govnih.gov For instance, high lipophilicity, often associated with halogenated substituents, can enhance the ability of these compounds to penetrate the phospholipid bilayer of cell membranes, leading to increased antimicrobial efficacy. nih.gov A study on twelve N-(substituted phenyl)-2-chloroacetamides confirmed that derivatives with a halogenated p-substituted phenyl ring were among the most active against Gram-positive bacteria and pathogenic yeasts. nih.gov
The N-(4-acetylphenyl)-2-chloroacetamide derivative (SP8 in the study) was found to have a TPSA value within the optimal range (46.17 to 52.89 Ų) for high membrane permeability. nih.gov This highlights the role of the acetyl group in modulating the physicochemical properties that are crucial for biological activity. The correlation of these descriptors allows for the rational design of new derivatives with potentially improved selectivity and activity. nih.govnih.gov
Table 1: Molecular Descriptors for Selected N-(substituted phenyl)-2-chloroacetamides
| Compound (Substituent) | TPSA (Ų) | Lipophilicity (logP) | Predicted Biological Activity |
|---|---|---|---|
| N-(4-acetylphenyl) chloroacetamide | 46.17 | --- | Favorable permeability nih.gov |
| N-(4-chlorophenyl) chloroacetamide | --- | High | High antimicrobial activity nih.gov |
| N-(4-fluorophenyl) chloroacetamide | --- | High | High antimicrobial activity nih.gov |
| N-(3-bromophenyl) chloroacetamide | --- | High | High antimicrobial activity nih.gov |
| N-(4-hydroxyphenyl) chloroacetamide | 52.89 | Low | Favorable permeability nih.gov |
| N-(4-cyanophenyl) chloroacetamide | 52.89 | --- | Favorable permeability nih.gov |
Prediction of Activity Profiles
The prediction of biological activity profiles for N-(substituted phenyl)-2-chloroacetamide derivatives often relies on established cheminformatics models and computational rules for "drug-likeness". nih.govnih.gov These in silico methods provide an early assessment of a compound's potential as a bioactive agent. nih.gov
One of the most widely used sets of criteria is Lipinski's rule of five, which predicts the oral bioavailability of a compound. nih.govnih.gov Studies have demonstrated that N-(substituted phenyl)-2-chloroacetamides, including the acetylphenyl derivative, generally satisfy the criteria of Lipinski's rule as well as other related guidelines like those proposed by Veber and Egan. nih.gov This suggests that these compounds possess physicochemical properties consistent with those of many orally active drugs. nih.govnih.gov
By applying these rules, researchers can screen newly synthesized compounds and predict their potential for biological activity. nih.gov For the chloroacetamide derivatives studied, these predictions have been verified through in vitro antimicrobial testing, confirming the utility of these computational models. nih.gov The fulfillment of these theoretical requirements indicates that the examined chloroacetamides are promising candidates for further investigation as bioactive compounds. nih.gov
Table 2: Fulfillment of Drug-Likeness Rules by N-(substituted phenyl)-2-chloroacetamides
| Rule | Parameter | Guideline | Fulfillment by Chloroacetamides |
|---|---|---|---|
| Lipinski's Rule of Five | Molecular Weight | ≤ 500 | Yes nih.gov |
| Hydrogen Bond Donors | ≤ 5 | Yes nih.gov | |
| Hydrogen Bond Acceptors | ≤ 10 | Yes nih.gov | |
| Log P | ≤ 5 | Yes nih.gov | |
| Veber's Method | TPSA | --- | Met screening criteria nih.gov |
| Egan's Method | --- | --- | Met screening criteria nih.gov |
In silico Prediction of Molecular Interactions
Computational methods are also employed to predict the specific molecular interactions that govern the behavior and properties of this compound and its derivatives. These predictions offer insights into molecular conformation and reactivity.
Hydrogen Bonding Capacity
The molecular structure of this compound allows for the formation of specific intramolecular hydrogen bonds. In the structurally analogous compound, N-(2-acetylphenyl)acetamide, an intramolecular N-H···O hydrogen bond is observed. researchgate.net This bond forms between the hydrogen atom of the amide group (N-H) and the oxygen atom of the ortho-acetyl group. researchgate.net
Influence of Substituents on Molecular Reactivity
The chemical reactivity of N-aryl 2-chloroacetamides is largely dictated by the chloroacetamide moiety. researchgate.net The key feature influencing their reactivity is the presence of a chlorine atom, which is a good leaving group and can be easily displaced by various nucleophiles (specifically those containing oxygen, nitrogen, or sulfur). researchgate.net
This reactivity makes this compound and its derivatives highly versatile synthetic precursors. researchgate.netresearchgate.netuea.ac.uk The substitution of the chlorine atom can be followed by intramolecular cyclization, leading to the formation of a wide range of heterocyclic systems, such as imidazoles, pyrroles, and thiophenes. researchgate.net The substituents on the aryl ring can modulate this reactivity, but the primary site of reaction remains the electrophilic carbon atom bonded to the chlorine. researchgate.net This predictable reactivity has been exploited in the synthesis of numerous novel compounds with potential biological applications. researchgate.netuea.ac.uknih.gov
Structure Activity Relationship Sar Studies of N 2 Acetylphenyl 2 Chloroacetamide Derived Compounds
Impact of Aromatic Ring Substituents on Derivative Bioactivity
The nature and position of substituents on the phenyl ring of N-phenyl-2-chloroacetamide derivatives significantly modulate their biological activity. Studies have demonstrated that these modifications can profoundly affect properties such as lipophilicity and electronic distribution, which are critical for interaction with biological targets and transport across cell membranes. nih.govresearchgate.net
A key finding is that the introduction of halogen atoms, particularly at the para-position of the phenyl ring, enhances antimicrobial efficacy. nih.govresearchgate.net For instance, derivatives like N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide have shown potent activity. nih.govresearchgate.net This increased bioactivity is often attributed to the high lipophilicity conferred by the halogen substituent, which facilitates the molecule's passage through the phospholipid bilayers of microbial cell membranes. nih.govresearchgate.netnih.gov A study on twelve N-(substituted phenyl)-2-chloroacetamides confirmed that halogenated derivatives, including N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active against Gram-positive bacteria (Staphylococcus aureus and MRSA) and the yeast Candida albicans. nih.govresearchgate.net
The position of the substituent also plays a crucial role. The biological activity of chloroacetamide derivatives has been shown to vary with the location of the functional groups on the phenyl ring, leading to differential efficacy against various microbial strains. nih.govresearchgate.net While para-substitution is often favorable, meta-substituted compounds like N-(3-bromophenyl) chloroacetamide have also demonstrated significant antimicrobial action. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to further elucidate these relationships. These studies have investigated a range of substituents beyond halogens, including methyl, methoxy, acetyl, hydroxyl, and cyano groups, to build predictive models for biological activity. nih.govresearchgate.net For example, in a series of N-arylphenyl-2,2-dichloroacetamide analogues evaluated for anticancer activity, QSAR models were developed to correlate structural features with cytotoxicity against human non-small cell lung cancer cells (A549). nih.govnih.govresearchgate.net
| Derivative | Substituent | Position | Observed Activity | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide | Chloro | 4 | High antimicrobial activity | nih.govresearchgate.net |
| N-(4-fluorophenyl)-2-chloroacetamide | Fluoro | 4 | High antimicrobial activity | nih.govresearchgate.net |
| N-(3-bromophenyl)-2-chloroacetamide | Bromo | 3 | High antimicrobial activity | nih.govresearchgate.net |
| N-(4-methylphenyl)-2-chloroacetamide | Methyl | 4 | Moderate antimicrobial activity | nih.govresearchgate.net |
| N-(4-methoxylphenyl)-2-chloroacetamide | Methoxy | 4 | Moderate antimicrobial activity | nih.govresearchgate.net |
| N-(4-acetylphenyl)-2-chloroacetamide | Acetyl | 4 | Moderate antimicrobial activity | nih.govresearchgate.net |
| N-(4-hydroxyphenyl)-2-chloroacetamide | Hydroxy | 4 | Lower antimicrobial activity | nih.govresearchgate.net |
| N-(4-cyanophenyl)-2-chloroacetamide | Cyano | 4 | Varied antimicrobial activity | nih.govresearchgate.net |
Role of the Chloroacetamide Moiety in Reactivity and Biological Effects
The chloroacetamide moiety (-NHC(O)CH₂Cl) is the cornerstone of the biological activity observed in this class of compounds. Its significance stems from its chemical reactivity, which allows it to function as a potent electrophile and an alkylating agent. researchgate.netnih.gov The carbon atom attached to the chlorine is electron-deficient, making it susceptible to nucleophilic attack by electron-rich functional groups present in biological macromolecules like proteins and enzymes. nih.gov
This alkylating capability is central to the mechanism of action for many chloroacetamide derivatives. It enables the formation of stable, covalent bonds with nucleophilic residues, most notably the sulfhydryl group of cysteine, within the active sites of enzymes. nih.govrsc.org This covalent modification often leads to irreversible enzyme inhibition, thereby disrupting critical cellular pathways. nih.gov For example, the herbicidal action of chloroacetamides is attributed to their ability to covalently bind to and inhibit very-long-chain fatty acid elongases. nih.govresearchgate.net
Direct evidence for this mechanism comes from studies on plant polyketide synthases, where mass spectrometry confirmed that the chloroacetamide herbicide metazachlor (B166288) covalently binds to the active site cysteine of chalcone (B49325) synthase, leading to its inactivation. nih.gov Similarly, chloroacetamide fragments have been successfully used to develop covalent inhibitors of the TEAD transcriptional regulator by targeting a conserved cysteine in its palmitate-binding pocket. rsc.org
The reactivity of the chloroacetamide group is not limited to sulfur nucleophiles. It can also react with other nucleophiles, although its S-alkylating reactivity is particularly relevant for its herbicidal and other biological activities. researchgate.netnih.gov The relationship between this alkylating reactivity and biological efficacy is complex; studies have shown that while a certain level of reactivity is necessary, excessive reactivity does not always correlate with higher potency, suggesting that other factors like molecular structure, lipophilicity, and detoxification mechanisms also play crucial roles. nih.gov
Influence of Heterocyclic Moieties on Derivative Efficacy
Derivatives of the closely related N-(4-acetylphenyl)-2-chloroacetamide have been synthesized with a variety of heterocyclic systems, demonstrating the potential of this approach. These include:
Benzothiazole (B30560): The reaction of N-(4-acetylphenyl)-2-chloroacetamide with 2-mercaptobenzothiazole (B37678) yields sulfide (B99878) derivatives that serve as precursors for further modifications, such as the formation of Schiff bases. researchgate.nettsijournals.com These benzothiazole-containing compounds have been evaluated for antimicrobial properties. researchgate.nettsijournals.com
Thiazole (B1198619): Thiazole rings are known to be essential for various antimicrobial and anticancer activities. nih.gov N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and shown to possess promising antimicrobial and antiproliferative activities against breast cancer cell lines. nih.gov
Pyrimidine (B1678525) and Pyridine: The chloroacetamide scaffold has been reacted with mercaptopyrimidine and mercaptopyridine derivatives to create new sulfide compounds. researchgate.netuea.ac.uk A sulfide derivative incorporating a 6-amino-2-mercaptopyrimidin-4-ol moiety showed potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. scielo.org.za
Pyrazole (B372694): Phenylhydrazone derivatives of N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide can be cyclized using Vilsmeier formylation to yield corresponding 4-formylpyrazole derivatives, expanding the chemical space of these compounds for biological screening. researchgate.netuea.ac.uk
These studies consistently show that the fusion of heterocyclic moieties to the chloroacetamide core can lead to compounds with significant biological activity. For example, a thiosemicarbazone derivative and a sulfide derivative containing a 3-cyano-4,6-dimethylpyridine moiety, both derived from N-(4-acetylphenyl)-2-chloroacetamide, were identified as highly potent antibacterial agents against Escherichia coli and Staphylococcus aureus. researchgate.netuea.ac.uk
| Heterocyclic Moiety | Derivative Type | Target Organism/Cell Line | Reported Bioactivity | Reference |
| Benzothiazole | Sulfide/Schiff Base | Bacteria | Antimicrobial | researchgate.nettsijournals.com |
| Thiazole | N-(thiazol-2-yl)acetamide | Bacteria, Fungi, MCF7 | Antimicrobial, Anticancer | nih.gov |
| Pyrimidine | Sulfide | S. aureus, P. aeruginosa | Antibacterial | scielo.org.za |
| Pyridine | Sulfide | E. coli, S. aureus | Antibacterial | researchgate.netuea.ac.uk |
| Pyrazole | Formylpyrazole | - | Synthetic Intermediate | researchgate.netuea.ac.uk |
| Thiazolin-4-one | Thiosemicarbazone-derived | E. coli, S. aureus | Antibacterial | researchgate.netuea.ac.uk |
Establishment of Structure-Activity Correlations within Derivative Series
A primary goal of SAR studies is to establish clear and predictive correlations between the chemical structure of a series of compounds and their measured biological activity. For N-(2-acetylphenyl)-2-chloroacetamide and its analogues, Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool in achieving this. QSAR studies use statistical methods to correlate physicochemical descriptors of molecules with their biological effects, yielding models that can predict the activity of novel compounds and guide rational drug design. nih.govnih.govnih.gov
A recurrent theme in the QSAR analysis of chloroacetamide derivatives is the importance of lipophilicity. nih.govnih.gov Lipophilicity, often quantified by the partition coefficient (log P), describes a compound's ability to dissolve in fats, oils, and lipids, which is crucial for its ability to cross biological membranes and reach its target. nih.govnih.gov Studies on N-(substituted phenyl)-2-chloroacetamides have confirmed a strong correlation between high lipophilicity and enhanced antimicrobial activity, particularly against Gram-positive bacteria and yeasts. nih.govresearchgate.netnih.gov Halogenated derivatives, for example, exhibit both high lipophilicity and potent activity. nih.govresearchgate.net
QSAR models have been successfully developed for various biological activities. For antimicrobial activity, models have been built using physicochemical descriptors and experimentally determined Minimum Inhibitory Concentration (MIC) values, showing good correlation. researchgate.net For anticancer activity, QSAR studies on N-arylphenyl-2,2-dichloroacetamide analogues identified key structural parameters affecting cytotoxicity and led to the design of new, more potent compounds. nih.govnih.govresearchgate.net These models often incorporate a variety of descriptors, including electronic, topological, and quantum chemical parameters, to capture the complex interplay of factors that determine bioactivity. nih.govkg.ac.rs
The validation of these QSAR models is critical to ensure their predictive power. kg.ac.rsmdpi.com Techniques such as leave-one-out cross-validation and external validation are used to assess the robustness and reliability of the established correlations. kg.ac.rs The insights gained from these validated models provide a systematic framework for understanding how structural modifications—such as altering substituents on the aromatic ring or changing the nature of the N-aryl group—can be used to fine-tune the biological activity of chloroacetamide derivatives. nih.govnih.gov
Mechanistic Investigations of Biological Activities for N 2 Acetylphenyl 2 Chloroacetamide Derivatives
Antimicrobial Activity Mechanisms
Derivatives of N-(2-acetylphenyl)-2-chloroacetamide have demonstrated notable activity against a range of microbial pathogens. Their mechanisms of action are multifaceted, involving disruption of cellular structures and inhibition of essential enzymes.
Antibacterial Mechanisms (e.g., against Escherichia coli, Staphylococcus aureus)
The antibacterial properties of N-(acetylphenyl)-2-chloroacetamide derivatives have been evaluated against both Gram-negative and Gram-positive bacteria. Generally, these compounds show greater efficacy against Gram-positive strains like Staphylococcus aureus and are less effective against Gram-negative bacteria such as Escherichia coli. mdpi.comtandfonline.com The difference in activity is often attributed to the structural variations in the bacterial cell wall, which can affect compound penetration.
Specific derivatives have shown significant potency. Research into heterocyclic scaffolds synthesized from N-(4-acetylphenyl)-2-chloroacetamide has identified particular thiosemicarbazone and sulfide (B99878) derivatives as highly active antibacterial agents. researchgate.netnih.gov These compounds exhibited substantial growth inhibitory activities against both E. coli and S. aureus, with one sulfide derivative showing inhibitory activity against S. aureus that was very close to the reference antibiotic, ampicillin. researchgate.net The mechanism is believed to involve the reactive chloroacetamide moiety, which can alkylate crucial biomolecules within the bacterial cell, leading to disruption of cellular function and eventual cell death.
| Derivative | Target Bacterium | Growth Inhibition (%) |
| Thiosemicarbazone derivative 10 ¹ | Escherichia coli | 80.8% |
| Thiosemicarbazone derivative 10 ¹ | Staphylococcus aureus | 91.7% |
| Sulfide derivative 14 ² | Escherichia coli | - |
| Sulfide derivative 14 ² | Staphylococcus aureus | 91.7% |
¹ 2-(benzothiazol-2-ylthio)-N-(4-(1-(2-carbamothioyl-hydrazineylidene)-ethyl)-phenyl)-acetamide researchgate.net ² N-(p-acetylphenyl)-2-((3-cyano-4,6-dimethyl-pyridin-2-yl)thio)-acetamide researchgate.net
Antifungal Mechanisms (e.g., against Aspergillus flavus, Candida albicans)
The antifungal activity of chloroacetamide derivatives is a significant area of investigation. Studies on 2-chloro-N-phenylacetamide, a related core structure, have revealed distinct mechanisms of action depending on the fungal species.
Against Aspergillus flavus, the compound demonstrates potent antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. researchgate.net The likely mechanism of action involves binding to ergosterol (B1671047), a critical component of the fungal plasma membrane. researchgate.net This interaction disrupts membrane integrity, leading to cell leakage and death.
In contrast, the mechanism against Candida species appears to be different. Studies on fluconazole-resistant Candida albicans and Candida parapsilosis showed that 2-chloro-N-phenylacetamide had MIC values between 128 and 256 µg/mL. nih.gov However, experiments indicated that the compound did not act by binding to cellular membrane ergosterol or by damaging the fungal cell wall. nih.gov This suggests an alternative target within Candida species, possibly another membrane component or an intracellular pathway.
| Compound | Fungal Species | MIC Range (µg/mL) | MFC¹ Range (µg/mL) |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | 512 - 1,024 |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | 512 - 1,024 |
¹ MFC: Minimum Fungicidal Concentration
Inhibition of Specific Microbial Targets (e.g., DNA Gyrase, Thymidylate Synthase)
Beyond disrupting cellular structures, a key antimicrobial mechanism for these compounds is the inhibition of essential microbial enzymes. For 2-chloro-N-phenylacetamide, its activity against Aspergillus flavus is thought to involve the inhibition of DNA synthesis. researchgate.net Specifically, it is proposed to act through the inhibition of thymidylate synthase. researchgate.net This enzyme is vital for the synthesis of thymidine (B127349) monophosphate, a necessary precursor for DNA replication. By blocking this enzyme, the compound effectively halts fungal proliferation.
Anticancer Activity Mechanisms
The anticancer potential of N-(acetylphenyl)-2-chloroacetamide derivatives is linked to their ability to interfere with signaling pathways that are critical for tumor growth and survival. A primary mechanism is the inhibition of specific enzymes that are often overactive in cancer cells.
Kinase Inhibition (e.g., VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that regulates angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize. Inhibition of VEGFR-2 is a validated and effective strategy in cancer therapy.
Newly synthesized derivatives of N-(4-acetylphenyl)-acetamide have been identified as potent VEGFR-2 inhibitors. These compounds, which feature substitutions on the acetamide (B32628) group, have demonstrated the ability to inhibit VEGFR-2 kinase activity at sub-micromolar concentrations. Another study on a complex derivative, N-(4-Acetylphenyl)-4-(2-(bis( mdpi.comresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxalin-3-ylthio)acetamido)benzamide, also documented VEGFR-2 inhibition. researchgate.netresearchgate.net By blocking the ATP binding site of the kinase, these inhibitors prevent the phosphorylation cascade that leads to endothelial cell proliferation and migration, thereby cutting off the tumor's nutrient supply.
| Derivative Compound | IC₅₀ against VEGFR-2 | Reference |
| Compound 11 ¹ | 0.192 µM | |
| Compound 10e ² | 0.241 µM | |
| Compound 23g ³ | 62.7 nM | researchgate.netresearchgate.net |
| Sorafenib (Reference) | 0.082 µM / 3.12 nM | researchgate.netresearchgate.net |
¹ Structure related to N-(4-acetylphenyl)-2-(piperazin-1-yl)acetamide ² N-(4-methoxyphenyl)-2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)acetamide ³ N-(4-Acetylphenyl)-4-(2-(bis( mdpi.comresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxalin-3-ylthio)acetamido)benzamide researchgate.netresearchgate.net
Enzyme Inhibition (e.g., Acetylcholinesterase, Glutathione (B108866) S-transferase)
In addition to kinases, other enzymes have been identified as targets for N-(acetylphenyl)-acetamide derivatives.
Acetylcholinesterase (AChE) is an enzyme primarily associated with the nervous system, but its inhibition has also been explored as a potential strategy in cancer therapy. Derivatives of N-(2-acetyl-4-styryl)phenyl)benzenesulfonamide, which are structurally related to the core N-(2-acetylphenyl) scaffold, have been evaluated for their inhibitory effect against AChE. These compounds demonstrated moderate inhibitory activity, suggesting a potential, though less potent, mechanism of action.
| Compound | IC₅₀ against AChE (µM) |
| 2-amino-5-bromoacetophenone | > 50 |
| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 42.10 |
| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | 38.21 |
| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | 45.33 |
| Donepezil (Reference) | 0.04 |
Data sourced from in vitro enzymatic assays
Glutathione S-transferase (GST) is a family of enzymes involved in cellular detoxification. In cancer, overexpression of GSTs can contribute to multidrug resistance by conjugating and neutralizing chemotherapeutic agents. Therefore, GST inhibitors are of significant interest as adjuvant cancer therapies. However, based on the reviewed scientific literature, the direct inhibition of Glutathione S-transferase by this compound derivatives is not a prominently documented mechanism of action for this specific class of compounds.
Cellular Pathway Modulation
While specific research on the cellular pathways modulated by this compound is not extensively detailed in the available literature, studies on its isomer, N-(4-acetylphenyl)-2-chloroacetamide, and other related acetamide compounds provide valuable insights into potential mechanisms of action.
One significant area of investigation for these compounds is enzyme inhibition. Research has identified N-(4-acetylphenyl)-2-chloroacetamide as a potential tyrosinase inhibitor. nih.govresearchgate.net Tyrosinase is a critical copper-containing enzyme that mediates the rate-limiting steps in the production of melanin (B1238610) and other pigments. cijournal.ru The inhibition of this enzyme is a key strategy for addressing hyperpigmentation disorders and has applications in the cosmetic industry. nih.govcijournal.ru The potential of N-acetylphenyl-2-chloroacetamide derivatives to act as tyrosinase inhibitors suggests their ability to modulate the melanogenesis pathway. nih.gov
Furthermore, the broader class of acetamide derivatives has been investigated for its role in inducing programmed cell death, or apoptosis. Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. mdpi.com The primary signaling pathways that control apoptosis are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. mdpi.comnih.gov Both pathways converge on the activation of a family of cysteine proteases known as caspases. nih.gov These caspases act as executioners, dismantling the cell in an orderly fashion. mdpi.comnih.gov Studies on other novel acetamide derivatives have demonstrated their ability to induce apoptosis through the activation of caspases, suggesting that this could be a potential, yet unconfirmed, mechanism of action for derivatives of this compound. nih.gov
Antioxidant Activity Mechanisms
The antioxidant activity of this compound derivatives is primarily attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals. These reactive species can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA. The principal mechanism by which these compounds exert their antioxidant effect is through direct radical scavenging. mdpi.com
This scavenging activity can occur through two main pathways:
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.comscielo.br The amide (-NH) group within the acetamide structure can serve as a hydrogen donor. The resulting antioxidant radical is typically stabilized by resonance within the aromatic phenyl ring, making it less reactive than the original free radical. mdpi.com
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. mdpi.comscielo.br Like the radical formed in the HAT pathway, the radical cation is stabilized by the conjugated aromatic system, which delocalizes the unpaired electron. mdpi.com
The efficiency of these mechanisms is dictated by the chemical structure of the specific derivative, including the nature and position of substituents on the phenyl ring, which can influence the stability of the resulting antioxidant radical.
Radical Scavenging Activities
The capacity of this compound derivatives to scavenge free radicals is quantitatively evaluated using various in vitro assays. The most common methods employed are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.commdpi.com
The DPPH assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution. mdpi.comresearchgate.net When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change to yellow. mdpi.com The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound. researchgate.net
The ABTS assay is based on the ability of antioxidants to quench the pre-formed ABTS•+ radical cation, which is blue-green in color. nih.govnih.gov The radical cation is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. mdpi.comnih.gov In the presence of a radical scavenger, the ABTS•+ is reduced, causing the solution to lose its color. nih.gov The reduction in absorbance is measured to determine the antioxidant capacity. nih.gov
While specific radical scavenging data for this compound are limited, research on derivatives of its isomer, N-(4-acetylphenyl)-2-chloroacetamide, demonstrates potent antioxidant activity. For instance, certain thiosemicarbazone and sulfide derivatives have shown significant radical scavenging capabilities in the ABTS assay, with inhibitory activities comparable to the standard antioxidant, L-ascorbic acid.
| Compound | Assay Type | Inhibitory Activity (%) | Reference |
|---|---|---|---|
| Thiosemicarbazone derivative of N-(4-acetylphenyl)-2-chloroacetamide | ABTS | 82.6% | researchgate.net |
| Sulfide derivative of N-(4-acetylphenyl)-2-chloroacetamide | ABTS | 80.2% | researchgate.net |
| L-Ascorbic Acid (Standard) | ABTS | 88.2% | researchgate.net |
Applications of N 2 Acetylphenyl 2 Chloroacetamide As a Precursor in Advanced Chemical Synthesis
Intermediate in Pharmaceutical Research and Development
The molecular framework of N-(2-acetylphenyl)-2-chloroacetamide is a valuable scaffold for the synthesis of diverse heterocyclic compounds, many of which are of significant interest in medicinal chemistry. The reactivity of its chloroacetyl group and the ortho-acetyl moiety allows for the construction of various biologically active molecules.
Research has shown that the related compound, N-(4-acetylphenyl)-2-chloroacetamide, is a versatile precursor for synthesizing a variety of heterocyclic systems with demonstrated biological activities. researchgate.netresearchgate.net For instance, it has been used to create N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. Subsequent reactions of these derivatives have yielded compounds with significant antibacterial and antioxidant properties. researchgate.netresearchgate.net One thiosemicarbazone derivative, in particular, showed potent antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net
Furthermore, amide derivatives are crucial components in the development of pharmaceuticals. researchgate.net The chloroacetamide class, specifically, has been investigated for the synthesis of potential tyrosinase inhibitors, which are relevant for treating skin disorders related to melanin (B1238610) production. evitachem.com The structural isomer N-(4-acetylphenyl)-2-chloroacetamide and its derivatives have been synthesized and characterized for this purpose. evitachem.com This highlights the importance of the N-acetylphenyl-2-chloroacetamide backbone in designing enzyme inhibitors. Additionally, this class of compounds serves as a precursor for creating hybrid molecules, such as cinnamic acid-nitric oxide (NO) donor hybrids, which have been evaluated for anti-lipid peroxidation and anti-lipoxygenase activities. researchgate.net
The utility of this compound extends to the synthesis of various heterocyclic cores that are prominent in pharmaceutical agents:
Thiazole (B1198619) Synthesis : It can react with reagents like phenyl isothiocyanate and α-halocarbonyl compounds to produce a range of thiazole derivatives. evitachem.com
Pyridine Synthesis : The compound is a useful starting material for preparing 3-cyanopyridine (B1664610) derivatives through reactions with specific electrophiles. evitachem.com
Chromene Synthesis : Through multi-step reactions involving interaction with α-halocarbonyl compounds and subsequent cyclocondensation with salicyldehyde, it can be used to form thiazole derivatives that incorporate a chromene moiety. evitachem.com
The following table summarizes the synthesis of key pharmaceutical scaffolds from N-acetylphenyl-chloroacetamide precursors.
| Starting Material Precursor | Reagent(s) | Resulting Compound Class | Potential Application |
| N-(4-acetylphenyl)-2-chloroacetamide | 2-mercaptobenzothiazole (B37678), thiosemicarbazide (B42300) | Thiosemicarbazone derivatives | Antibacterial, Antioxidant |
| This compound | Phenyl isothiocyanate, α-halocarbonyls | Thiazole derivatives | General Medicinal Chemistry |
| This compound | Specific electrophilic reagents | 3-Cyanopyridine derivatives | General Medicinal Chemistry |
| N-(4-acetylphenyl)-2-chloroacetamide | Sodium methacrylate (B99206) | Methacrylate derivatives | Polymer-based drug delivery |
Building Block for Agrochemical Compounds
The chloroacetamide class of chemicals is well-established in the agricultural sector, forming the basis of numerous commercial herbicides. ijpsr.inforesearchgate.net These compounds typically function as pre-emergent herbicides, controlling the growth of annual grasses and certain broadleaf weeds. researchgate.net The biological activity of these molecules is attributed to their ability to act as alkylating agents, interfering with crucial biological processes in susceptible plants, such as the inhibition of very-long-chain fatty acid synthesis. researchgate.netekb.eg
N-aryl 2-chloroacetamides are recognized for their herbicidal, antifungal, and disinfectant properties. researchgate.netresearchgate.net Prominent examples of chloroacetamide herbicides include:
Alachlor
Acetochlor
Metolachlor nih.govawsjournal.org
Given that this compound belongs to the N-aryl chloroacetamide family, it possesses the core chemical features necessary for herbicidal activity. Its structure can be modified to generate novel analogues, potentially leading to the development of new agrochemical agents with improved efficacy or different selectivity profiles. tandfonline.com The relationship between the chemical structure of chloroacetamides and their herbicidal efficacy is a subject of ongoing research, focusing on factors like alkylating reactivity and lipophilicity to optimize performance. researchgate.netnih.gov
General Organic Synthesis Reagent
The chemical reactivity of this compound makes it a highly versatile reagent in general organic synthesis. sigmaaldrich.com Its utility stems from the presence of two key reactive sites: the electrophilic carbon of the chloroacetyl group and the carbonyl carbon of the acetyl group. The chlorine atom on the α-carbon to the amide carbonyl is a good leaving group, making it susceptible to nucleophilic substitution. researchgate.net
This reactivity allows for the facile replacement of the chlorine atom by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net This versatility has been exploited to synthesize a wide array of complex molecules and heterocyclic systems. researchgate.net
Key synthetic transformations involving N-aryl-2-chloroacetamides include:
Synthesis of Thioethers : Reaction with mercaptans, such as 2-mercaptobenzothiazole, yields thioether derivatives. These products can then serve as intermediates for more complex structures. researchgate.net
Alkylation of Amines and Other N-nucleophiles : The compound can alkylate various primary and heterocyclic amines. researchgate.net
Formation of Heterocycles : Through nucleophilic substitution, often followed by intramolecular cyclization, it serves as a precursor to miscellaneous heterocyclic systems like imidazole, pyrrole, and thiazolidine-4-one. researchgate.net For instance, reacting N-aryl-2-chloroacetamide derivatives with ammonium (B1175870) thiocyanate (B1210189) leads to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net
The reactivity of the acetyl group can also be harnessed. For example, the related N-(4-acetylphenyl)-2-chloroacetamide reacts with aldehydes like 4-anisaldehyde to form chalcones, which are precursors to flavonoids and other biologically active compounds. researchgate.net
Potential in Material Science
While primarily utilized in the synthesis of small molecules for biological applications, the reactive nature of this compound also suggests potential applications in material science, particularly in polymer modification. The ability to introduce this molecule onto a polymer backbone or use it as a monomer could impart new functionalities to materials.
A notable example demonstrating this potential involves the synthesis of a methacrylate monomer from the related isomer, N-(4-acetylphenyl)-2-chloroacetamide. researchgate.net In this reaction, the chloroacetamide acts as an alkylating agent for sodium methacrylate, resulting in the formation of 2-((4-acetylphenyl)amino)-2-oxoethyl methacrylate. researchgate.net
This synthesized monomer contains a reactive methacrylate group, which can undergo free-radical polymerization to create new polymers. rsc.org Incorporating the N-(acetylphenyl)acetamide moiety into a polymer chain could be used to modify surface properties, introduce specific binding sites, or create functional materials for various applications. Although this specific synthesis was performed on the para-isomer, the same chemical principle applies to the ortho-isomer, this compound, highlighting its potential as a precursor for functional polymers. There is currently limited specific research on its application in the development of biomarkers.
Q & A
Q. What synthetic methodologies are commonly employed for N-(2-acetylphenyl)-2-chloroacetamide?
Answer: The compound is typically synthesized via chloroacetylation of 4-aminoacetophenone derivatives. Key steps include:
- Reagents : Chloroacetyl chloride in basic conditions (e.g., sodium hydroxide or sodium ethoxide) .
- Solvent Systems : Ethanol or dichloromethane/acetone mixtures for recrystallization .
- Intermediate Isolation : Condensation with thiocarbamoyl compounds under reflux to form sulfide intermediates .
- Characterization : Confirmed via IR (C=O stretch at ~1650 cm⁻¹) and NMR (amide NH proton at δ 10–11 ppm) .
Q. How is the crystal structure of this compound determined?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Unit Cell Parameters : Triclinic system (e.g., a = 5.9681 Å, b = 9.9888 Å, c = 11.9936 Å, α = 81.8°, β = 77.11°, γ = 81.36° for a related benzophenone analog) .
- Hydrogen Bonding : Intramolecular N–H···O interactions stabilize the structure (bond length ~2.1 Å) .
- Data Collection : Performed at 200 K to minimize thermal motion artifacts .
Q. What safety protocols are critical during handling?
Answer:
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Halogenated waste segregated for incineration .
Advanced Research Questions
Q. How do computational studies (DFT) elucidate electronic properties?
Answer:
- HOMO-LUMO Analysis : Predicts reactivity (e.g., HOMO localized on chloroacetamide moiety, LUMO on acetylphenyl ring) .
- Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic sites (e.g., negative potential near carbonyl oxygen) .
- Bond Parameters : Calculated bond lengths (C–Cl: ~1.75 Å) match experimental XRD data within 2% error .
Q. What intermolecular interactions govern crystal packing?
Answer:
- Hydrogen Bonds : N–H···O (2.8–3.0 Å) and C–H···O (3.1–3.3 Å) form centrosymmetric dimers .
- π-π Stacking : Between aromatic rings (distance ~3.5 Å) .
- Halogen Interactions : Cl···Cl contacts (3.30 Å) contribute to lattice stability .
Q. How can contradictions in crystallographic data be resolved?
Answer:
- Temperature Effects : Redetermination at 200 K vs. room temperature reduces thermal disorder (e.g., improved R1 factor from 0.05 to 0.03) .
- Refinement Models : Riding vs. free refinement of H atoms impacts bond angles (e.g., N–C–C–Cl torsion angle: −12.1° vs. −10.5°) .
- Validation Tools : Use PLATON or Mercury CSD to check for missed symmetry .
Q. What strategies analyze bioactivity mechanisms in derivatives?
Answer:
- SAR Studies : Modify substituents (e.g., thiophene or oxadiazole rings) to assess antimicrobial/antioxidant activity .
- Docking Simulations : Probe binding to targets (e.g., A1 adenosine receptor) using AutoDock or Schrödinger .
- In Vitro Assays : MIC tests against E. coli or S. aureus correlate Cl-substituent position with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
